molecular formula C17H22FN5S B10940418 N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(3-fluorobenzyl)piperazine-1-carbothioamide

N-(1,3-dimethyl-1H-pyrazol-4-yl)-4-(3-fluorobenzyl)piperazine-1-carbothioamide

Cat. No.: B10940418
M. Wt: 347.5 g/mol
InChI Key: UJDURLHQJSGBRT-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a heterocyclic compound that features both pyrazole and tetrahydropyrazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution reaction where the pyrazole derivative reacts with a fluorobenzyl halide in the presence of a base.

    Formation of the tetrahydropyrazine ring: This can be synthesized by the reduction of pyrazine derivatives using hydrogenation or other reducing agents.

    Thioamide formation: The final step involves the reaction of the tetrahydropyrazine derivative with a thioamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-BENZYL-TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: Similar structure but lacks the fluorine atom.

    N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-CHLOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-4-(3-FLUOROBENZYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.

Properties

Molecular Formula

C17H22FN5S

Molecular Weight

347.5 g/mol

IUPAC Name

N-(1,3-dimethylpyrazol-4-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carbothioamide

InChI

InChI=1S/C17H22FN5S/c1-13-16(12-21(2)20-13)19-17(24)23-8-6-22(7-9-23)11-14-4-3-5-15(18)10-14/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,24)

InChI Key

UJDURLHQJSGBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)N2CCN(CC2)CC3=CC(=CC=C3)F)C

Origin of Product

United States

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